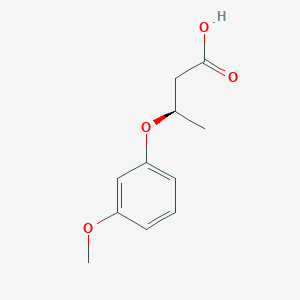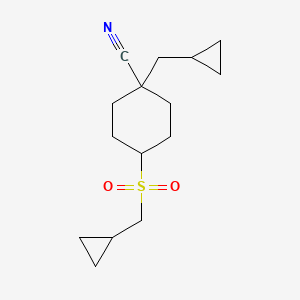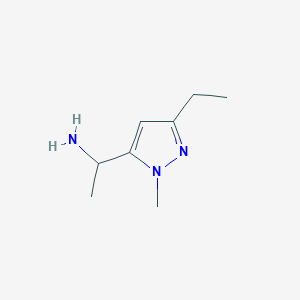
Cephalotaxine, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalotaxine, acetate (ester) is a natural alkaloid derived from the plant genus Cephalotaxus. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of medicinal chemistry. Cephalotaxine, acetate (ester) is a derivative of cephalotaxine, which is isolated from the bark and leaves of Cephalotaxus species. It has been extensively studied for its potential therapeutic applications, especially in the treatment of leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cephalotaxine, acetate (ester) typically involves the esterification of cephalotaxine. One common method is the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the borohydride reduction of cephalotaxinone to cephalotaxine, followed by esterification .
Industrial Production Methods
Industrial production of cephalotaxine, acetate (ester) often relies on plant-derived cephalotaxine due to its abundance in Cephalotaxus species. The process involves the extraction of cephalotaxine from the plant material, followed by chemical modification to produce the acetate ester. This method is preferred for large-scale production due to the high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Cephalotaxine, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert cephalotaxine, acetate (ester) to other functionalized compounds.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cephalotaxine derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Cephalotaxine, acetate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Cephalotaxine, acetate (ester) is investigated for its antileukemic properties and potential use in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery
Mécanisme D'action
Cephalotaxine, acetate (ester) exerts its effects by binding to the peptidyl transferase center of the human ribosome, inhibiting protein translation. This mechanism is similar to that of homoharringtonine, another cephalotaxine derivative. The inhibition of protein synthesis leads to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Cephalotaxine, acetate (ester) can be compared with other similar compounds such as:
Homoharringtonine: Both compounds inhibit protein synthesis, but homoharringtonine has an additional ester side chain that enhances its biological activity.
Isoharringtonine: Similar in structure but differs in the position of the ester group, affecting its activity.
Norisoharringtonine: A new compound with a similar backbone but different functional groups, leading to distinct biological properties.
Cephalotaxine, acetate (ester) is unique due to its specific esterification, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C20H23NO5 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3/t18-,19-,20+/m1/s1 |
Clé InChI |
WZFZRXGNVSHCOI-AQNXPRMDSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4 |
SMILES canonique |
CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


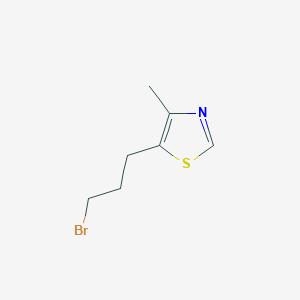
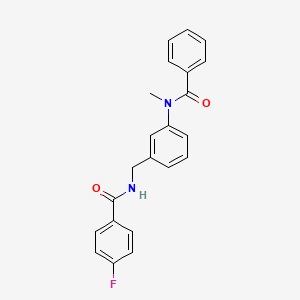
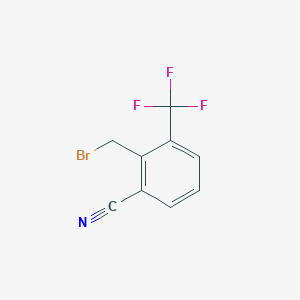

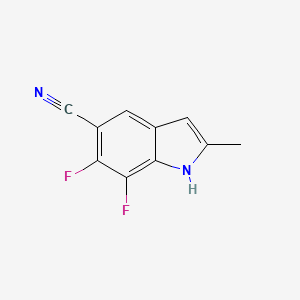

![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)

![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
